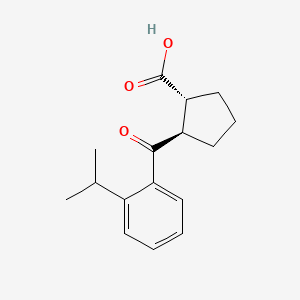

trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid

Description

Key Structural Features:

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₀O₃ | |

| Molecular weight | 260.33 g/mol | |

| Stereochemical descriptors | (1R,2R) configuration | |

| Cyclopentane conformation | Envelope/half-chair puckering |

The trans configuration arises from the spatial arrangement of the isopropylbenzoyl and carboxylic acid groups on opposite faces of the cyclopentane ring. This stereochemistry is stabilized by minimized 1,3-diaxial interactions compared to the cis isomer. The isopropyl group at the 2-position of the benzoyl moiety introduces additional steric bulk, influencing both reactivity and crystal packing behavior.

Properties

IUPAC Name |

(1R,2R)-2-(2-propan-2-ylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10(2)11-6-3-4-7-12(11)15(17)13-8-5-9-14(13)16(18)19/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYTWTNVNRXMME-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641334 | |

| Record name | (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-08-7 | |

| Record name | rel-(1R,2R)-2-[2-(1-Methylethyl)benzoyl]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopentane Ring Construction and Functionalization

Several classical methods exist for preparing substituted cyclopentane carboxylic acids, which can be adapted for this compound:

Perkin-type synthesis using diethyl malonate and 1,3-dihalopropane : This method involves alkylation of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate, followed by cyclization and hydrolysis to yield trans-cyclopentane-1,2-dicarboxylic acid derivatives. This approach has been shown to give good yields (~67%) of trans isomers and can be modified to introduce substituents on the ring.

Brenner’s method starting from 2-carboethoxycyclohexanone : Bromination followed by alkaline hydrolysis yields trans-cyclopentane-1,2-dicarboxylic acid. This method is efficient but involves more expensive starting materials and complex isolation steps.

Fuson and Cole’s method starting from pimelic acid : Multi-step synthesis involving bromination, esterification, cyclization with sodium cyanide, and hydrolysis to yield the trans diacid. This method is more tedious but uses readily available starting materials.

These methods provide a foundation for preparing the cyclopentane-1-carboxylic acid core with trans stereochemistry.

Introduction of the 2-Iso-propylbenzoyl Group

The benzoyl substituent with an ortho iso-propyl group can be introduced via:

Friedel-Crafts acylation : Starting from iso-propylbenzene (cumene), Friedel-Crafts acylation with cyclopentanone derivatives or cyclopentane carboxylic acid derivatives can introduce the benzoyl group at the ortho position. This reaction requires Lewis acid catalysts such as AlCl3 and careful control to avoid polyacylation.

Use of 2-iso-propylbenzoyl chloride : The acid chloride derivative of 2-iso-propylbenzoic acid can be reacted with cyclopentane-1-carboxylic acid derivatives or their enolates to form the ketone linkage at position 2.

Cross-coupling reactions : Modern palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi) can be employed to attach the aromatic ring to a cyclopentane precursor bearing a suitable leaving group, followed by oxidation to the ketone.

Stereochemical Control

The trans configuration at positions 1 and 2 of the cyclopentane ring is critical. This can be controlled by:

Using cyclic intermediates that favor trans ring substituents due to steric and electronic factors during cyclization.

Selective reduction or oxidation steps that preserve or induce trans stereochemistry.

Chromatographic or crystallization techniques to separate trans from cis isomers if formed as mixtures.

Final Oxidation and Hydrolysis

If intermediates are esters or nitriles, hydrolysis under acidic or basic conditions converts them to the carboxylic acid.

Oxidation of primary alcohols or aldehydes on the cyclopentane ring can also yield the carboxylic acid functionality.

Carboxylation of Grignard reagents derived from cyclopentane halides can be used to introduce the carboxylic acid group with high regio- and stereoselectivity.

Detailed Research Findings and Data

Analytical and Practical Considerations

Purity and stereochemical confirmation : Use of NMR spectroscopy (1H, 13C), IR spectroscopy (carboxylic acid and ketone carbonyl stretches), and X-ray crystallography to confirm trans stereochemistry and substitution pattern.

Yield optimization : Reaction conditions such as temperature, solvent, and reagent stoichiometry must be optimized to maximize yield and selectivity.

Safety and handling : Use of strong acids, bases, and Lewis acids requires appropriate safety measures.

Chemical Reactions Analysis

trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentane ring or the benzoyl group are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid

- Molecular Formula : C₁₆H₂₀O₃

- Molecular Weight : 260.33 g/mol

- Key Features : A cyclopentane ring substituted with a carboxylic acid group at position 1 and a 2-iso-propylbenzoyl moiety at position 2 in a trans configuration.

Structural Analogs and Key Differences

The compound is compared to three cyclopentane-carboxylic acid derivatives with variations in the benzoyl substituent and stereochemistry:

Physicochemical and Functional Comparisons

Substituent Effects :

- Electron-Donating vs. This could increase lipophilicity and improve membrane permeability . The 3-chlorophenyl group (CAS 733740-63-1) introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions or hydrogen bonding interactions .

Stereochemical Impact :

- Trans vs. Cis Isomers :

Molecular Weight and Solubility :

- The target compound (MW 260.33) is heavier than the methyl analog (232.28) due to the iso-propyl group. This increase may reduce aqueous solubility but enhance lipid bilayer penetration .

- The chlorinated derivative (MW 266.72) has the highest molecular weight, which could further decrease solubility but improve binding affinity in hydrophobic protein pockets .

Biological Activity

Trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with an iso-propylbenzoyl group and a carboxylic acid moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Receptor Modulation : Compounds like this compound may act as antagonists or agonists at specific receptors.

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding, influencing enzyme activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting specific pathways involved in the inflammatory response.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Analgesic Properties : Preliminary studies indicate possible analgesic effects, warranting further investigation.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Cyclopentane derivatives (various substitutions) | Anticancer | |

| Cyclopentane derivatives (various substitutions) | Analgesic |

Detailed Research Findings

A study evaluating the cyclopentane-1,2-dione derivatives indicated that modifications to the carboxylic acid group can enhance biological activity. For instance, a derivative exhibited an IC50 value comparable to established anti-inflammatory drugs, indicating robust activity against thromboxane A2 receptors .

Additionally, the stability of this compound in plasma has been assessed, showing promising results that suggest low reactivity under physiological conditions . This stability is crucial for therapeutic applications as it indicates a lower likelihood of adverse interactions within the body.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodology : A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the cyclopentane ring, followed by benzoylation at the trans-2 position. For analogous compounds, ketone intermediates are generated via Friedel-Crafts acylation, and stereochemical control is achieved through chiral auxiliaries or resolution techniques .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like cis-isomers or over-acylation.

Q. How is the structural integrity of this compound verified?

- Analytical Techniques :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 803.1 [M+H]+ in similar cyclopentane derivatives) and purity (retention time analysis) .

- NMR Spectroscopy : Use H and C NMR to assign trans-configuration (e.g., coupling constants for cyclopentane protons) and benzoyl group orientation .

- X-ray Crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .

Q. What are the critical structure-activity relationship (SAR) insights for this compound?

- Functional Group Impact : The isopropyl group on the benzoyl moiety enhances lipophilicity, potentially improving membrane permeability. Cyclopentane rigidity may influence binding to target proteins, as seen in DGAT-1 inhibitors with similar scaffolds .

- Experimental Validation : Compare analogs (e.g., ethyl vs. isopropyl substitutions) in biological assays to assess potency shifts .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodology : Utilize asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution of intermediates. For cyclopentane derivatives, parallel kinetic resolution of racemic precursors using enantioselective enzymes or chiral stationary phases in chromatography has been reported .

- Case Study : In related cyclopropane systems, (1R,2R)-configured isomers were resolved via diastereomeric salt formation with chiral amines .

Q. How do computational models assist in predicting the compound’s physicochemical properties?

- Approach :

- QSPR/Neural Networks : Predict logP, solubility, and melting points using algorithms trained on cyclopentane-carboxylic acid datasets .

- Docking Studies : Model interactions with biological targets (e.g., DGAT-1) to guide functional group modifications .

Q. How should researchers address contradictions in spectral or biological data?

- Case Example : If NMR data conflicts with X-ray results, re-evaluate sample purity or solvent effects. For biological activity discrepancies, validate assay conditions (e.g., cell line specificity, concentration ranges).

- Resolution Strategy : Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities or orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during benzoylation?

- Optimization :

- Use bulky bases (e.g., DIPEA) to reduce nucleophilic interference.

- Control stoichiometry to prevent di-acylation, as seen in spirocyclic isoquinoline syntheses .

Q. How is stability assessed under varying pH and temperature conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.